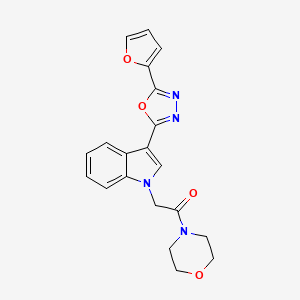
5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has a molecular weight of 401.50 g/mol.
Mecanismo De Acción
5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile exerts its pharmacological effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK). BTK is a cytoplasmic tyrosine kinase that is primarily expressed in B cells and plays a crucial role in the development and activation of B cells. Inhibition of BTK activity leads to the suppression of B cell receptor signaling, which is essential for the survival and proliferation of B cells.
Biochemical and Physiological Effects:
5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of immune cells. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in various autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile has several advantages as a research tool, including its high selectivity and potency, which allows for the specific inhibition of BTK activity. However, its limitations include its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several potential future directions for the research and development of 5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile. One potential application is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile has also shown potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Further research is needed to determine the safety and efficacy of 5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile in clinical trials and to explore its potential applications in other diseases.
Métodos De Síntesis
The synthesis of 5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile involves the reaction of 2-cyanopyridine with 5-amino-1,2,3,4-tetramethylpiperazine in the presence of a sulfonylating agent. The resulting product is then purified using standard chromatography techniques. The overall yield of the synthesis process is around 50%.
Aplicaciones Científicas De Investigación
5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the activity of various kinases, including BTK, FLT3, and ITK. These kinases play a crucial role in the survival and proliferation of cancer cells and immune cells.
Propiedades
IUPAC Name |
5-(2,3,4,6-tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-9-10(2)18(11(3)14(19)17(9)4)22(20,21)13-6-5-12(7-15)16-8-13/h5-6,8-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBFSFFXZJSCIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(C(=O)N1C)C)S(=O)(=O)C2=CN=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2880104.png)
![N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2880105.png)
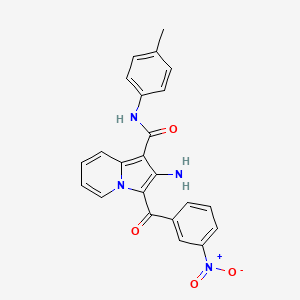
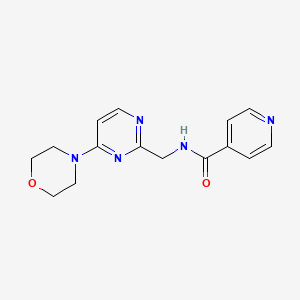
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2880110.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2880114.png)
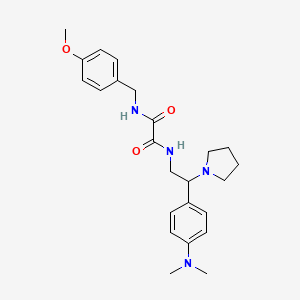


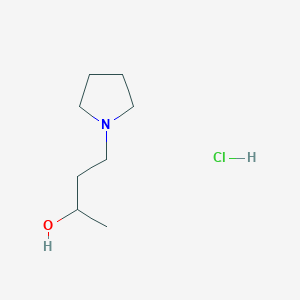

![N-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2880124.png)
